molecular formula C7H6F2O2 B031797 3,6-Difluoro-2-methoxyphenol CAS No. 75626-22-1

3,6-Difluoro-2-methoxyphenol

Cat. No.: B031797
CAS No.: 75626-22-1
M. Wt: 160.12 g/mol
InChI Key: NMQMZOBMVSWMST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. This can be achieved using fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

3,6-Difluoro-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methoxyphenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The methoxy group can also affect the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

  • 3,5-Difluoro-2-methoxyphenol
  • 3,6-Dichloro-2-methoxyphenol
  • 3,6-Difluoro-4-methoxyphenol

Comparison: 3,6-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to 3,5-Difluoro-2-methoxyphenol, the 3,6-difluoro substitution pattern may result in different electronic and steric effects, leading to variations in reactivity and interaction with biological targets .

Biological Activity

3,6-Difluoro-2-methoxyphenol (DFMP) is a compound with notable biological activities that have been the subject of various studies. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DFMP is characterized by its molecular formula C7H6F2O2C_7H_6F_2O_2 and a molecular weight of 160.12 g/mol. The compound features a methoxy group (-OCH₃) and two fluorine atoms positioned at the 3 and 6 positions of the phenolic ring, which contribute to its unique chemical properties and biological activities.

Antitumor Effects

Research indicates that DFMP exhibits antitumor properties . It has been studied for its ability to inhibit enzymes involved in tumor proliferation, suggesting a potential role as an anticancer agent. Specifically, DFMP may disrupt microtubule assembly by binding to the colchicine site on tubulin, leading to cell cycle arrest and impaired cellular processes dependent on microtubules.

Antiviral Activity

DFMP has also shown promise in antiviral applications , particularly against human immunodeficiency virus (HIV). In studies involving various structural modifications of related compounds, DFMP derivatives demonstrated significant antiviral activity, with effective concentrations in the nanomolar range. This suggests that DFMP may be a candidate for further development in antiviral therapies .

Antioxidant Properties

The compound is believed to possess antioxidant properties , which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially contributing to its antitumor effects.

The mechanisms through which DFMP exerts its biological activities are multifaceted:

  • Microtubule Disruption : By binding to tubulin at the colchicine site, DFMP can interfere with microtubule dynamics, affecting cell division and intracellular transport.
  • Enzyme Inhibition : DFMP's structure allows it to inhibit specific enzymes associated with tumor growth and viral replication, although detailed pathways remain to be fully elucidated.
  • Receptor Interactions : Preliminary studies suggest that DFMP may interact with various biological receptors, influencing metabolic pathways and cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFMP, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activities
3,5-Difluoro-2-methoxyphenolFluorine at positions 3 and 5Antitumor activity; different reactivity due to substitution pattern
3,6-Dichloro-2-methoxyphenolChlorine instead of fluorinePotentially similar biological effects but varied potency
3,6-Difluoro-4-methoxyphenolMethoxy group at position 4Investigated for similar enzyme inhibition properties

Case Studies and Research Findings

Several studies have investigated the biological activity of DFMP:

  • Antitumor Study : A study demonstrated that DFMP effectively inhibited cell proliferation in cancer cell lines by disrupting microtubule formation, leading to apoptosis in treated cells.
  • Antiviral Research : The antiviral efficacy of DFMP was assessed against HIV strains, revealing significant activity with low cytotoxicity levels (CC₅₀ > 17,000 nM), indicating a favorable therapeutic window for further investigation .
  • Oxidative Stress Mitigation : In vitro assays showed that DFMP could reduce oxidative stress markers in cellular models, supporting its potential as an antioxidant agent.

Properties

IUPAC Name

3,6-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQMZOBMVSWMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75626-22-1
Record name 3,6-Difluoro-2-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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